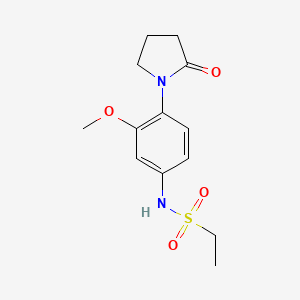
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a pyrrolidinone ring, a methoxy group, and an ethanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Mecanismo De Acción
Target of Action
The primary target of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the shedding of membrane proteins, and it plays a significant role in various biological processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with its target, ADAM17, by binding to the active site of the enzyme . This binding inhibits the enzymatic activity of ADAM17, preventing it from cleaving its substrate proteins . As a result, the shedding of membrane proteins is reduced, leading to changes in cellular processes that depend on these proteins .
Biochemical Pathways
The inhibition of ADAM17 affects several biochemical pathways. For instance, it prevents the release of the membrane-bound precursor of Tumor Necrosis Factor-alpha (TNF-alpha), a key mediator of inflammation . This can lead to a decrease in inflammation and immune response . Additionally, it also inhibits the proteolytical release of soluble Junctional Adhesion Molecule 3 (JAM3) from endothelial cells surface , which may impact cell adhesion and migration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of protein shedding processes . By inhibiting ADAM17, the compound can potentially alter the levels of various membrane proteins, impacting cellular functions such as cell signaling, adhesion, and migration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrrolidinone derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-oxobutanamide: Similar structure but with an additional oxobutanamide group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide is unique due to its combination of a pyrrolidinone ring, methoxy group, and ethanesulfonamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-10-6-7-11(12(9-10)19-2)15-8-4-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQUHOCMFUMNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
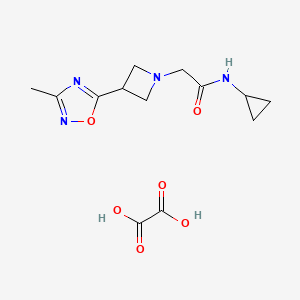
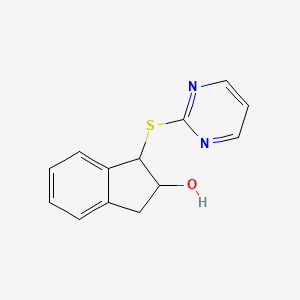
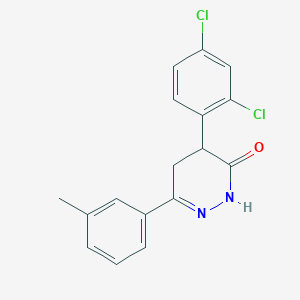

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2997083.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2997085.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2997086.png)
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2997087.png)
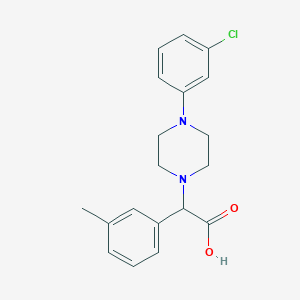

![4-({2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide](/img/structure/B2997093.png)
![N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2997095.png)
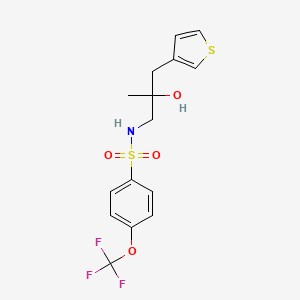
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2997099.png)
